endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate - 1638683-57-4

endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Catalog Number: EVT-2881770
CAS Number: 1638683-57-4
Molecular Formula: C12H22N2O3
Molecular Weight: 242.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Chiral Ligands in Asymmetric Catalysis: The 9-oxabispidine scaffold, structurally similar to the compound , has been successfully employed as chiral ligands in palladium-catalyzed oxidative kinetic resolution of secondary alcohols. [] This suggests that "endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate", with appropriate modifications, could also potentially serve as a chiral ligand in asymmetric synthesis.

1-tert-Butyl-2-(allyloxymethyl)aziridine

  • Compound Description: This compound is a synthetic precursor used in the synthesis of cis-3,5-disubstituted morpholine derivatives, including a precursor to endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. []
  • Relevance: 1-tert-Butyl-2-(allyloxymethyl)aziridine serves as a direct starting material in the synthesis of N-neopentyl-3,5-di(bromomethyl)morpholine, which can be further transformed into endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. Both compounds share a similar core structure and differ in the substituents on the morpholine ring. []
  • Compound Description: This compound is a key intermediate in the synthesis of various cis-3,5-disubstituted morpholine derivatives, including endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. []
  • Relevance: cis-3,5-Di(bromomethyl)-4-tert-butylmorpholine is directly synthesized from 1-tert-Butyl-2-(allyloxymethyl)aziridine and can be further reacted to obtain endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. The two compounds share a very similar core structure, with the key difference being the presence of bromine atoms in the former. []

N-neopentyl-3,5-di(bromomethyl)morpholine

  • Compound Description: This morpholine derivative is specifically highlighted as a successful intermediate in the synthesis route towards endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate. []
  • Relevance: This compound is a direct precursor to endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate and represents a crucial intermediate in its synthesis. []
  • Compound Description: This compound is a versatile intermediate used in synthesizing enantiomerically pure bi- and tricyclic 9-oxabispidines, which have applications in asymmetric catalysis. []
  • Relevance: This compound shares the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core structure with endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, making it a structurally related compound. They differ in the substituents and the presence of a carbonyl group in the former. []

Chiral 2-endo-substituted 9-oxabispidines

  • Compound Description: This class of compounds has been investigated as chiral ligands in palladium-catalyzed oxidative kinetic resolutions of secondary alcohols, demonstrating good to excellent selectivity. []
  • Relevance: Although not explicitly detailed, the paper suggests that derivatives of endo-tert-butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate could potentially be further modified to generate chiral 2-endo-substituted 9-oxabispidines for similar catalytic applications. []

Properties

CAS Number

1638683-57-4

Product Name

endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate

Molecular Formula

C12H22N2O3

Molecular Weight

242.319

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+

InChI Key

PJGMDHUHBZCJMI-ILWJIGKKSA-N

SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.